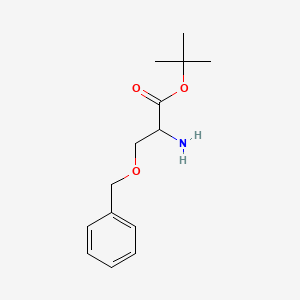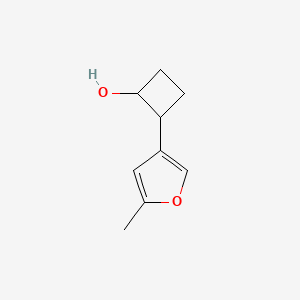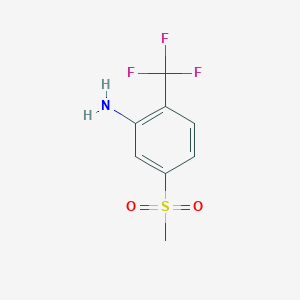aminehydrochloride](/img/structure/B13620243.png)
[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride: is a chemical compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and suitable alkynes or alkenes.
Introduction of the Fluoropropyl Group: This step involves the addition of a fluoropropyl group to the benzothiophene ring, which can be done using fluorinating agents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the fluoropropyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Methylamine, other nucleophiles, under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced derivatives of the fluoropropyl group.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of specialty chemicals and materials.
- Investigated for its potential use in the production of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring may interact with hydrophobic pockets in the target protein, while the fluoropropyl group can form hydrogen bonds or electrostatic interactions. These interactions can lead to inhibition or activation of the target, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-methyl-1-benzothiophen-5-yl)methanamine hydrochloride
- 1-(1-benzothiophen-5-yl)methanamine hydrochloride
- 1-(1-Benzothiophen-5-yl)-2-methyl-1-propanol
Comparison
- Structural Differences : The presence of different substituents on the benzothiophene ring or the propyl chain can significantly alter the compound’s properties.
- Biological Activity : Variations in the substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Chemical Reactivity : The reactivity of the compound can be influenced by the nature and position of the substituents, affecting its suitability for various applications.
Propiedades
Fórmula molecular |
C12H15ClFNS |
|---|---|
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNS.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
Clave InChI |
UOGHXMQOKUYXER-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC2=C(C=C1)SC=C2)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)

![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)


